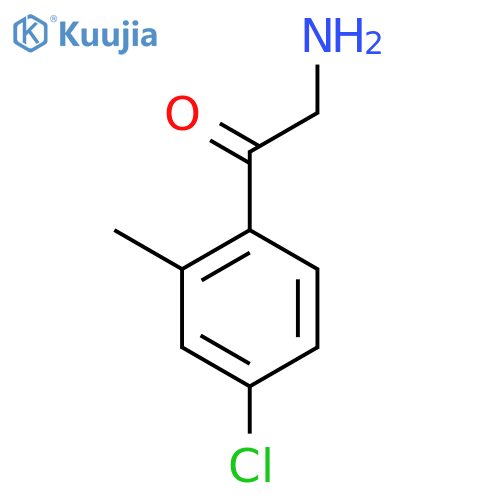

Cas no 1261105-38-7 (2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one)

1261105-38-7 structure

商品名:2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one

- 1261105-38-7

- EN300-1982365

-

- インチ: 1S/C9H10ClNO/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4H,5,11H2,1H3

- InChIKey: XJHMXOGMQQKGFM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C(CN)=O)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 183.0450916g/mol

- どういたいしつりょう: 183.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 43.1Ų

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1982365-5.0g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 5g |

$2277.0 | 2023-06-04 | ||

| Enamine | EN300-1982365-0.25g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-1.0g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 1g |

$785.0 | 2023-06-04 | ||

| Enamine | EN300-1982365-5g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-1g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-2.5g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-10g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-0.1g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-0.05g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1982365-0.5g |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one |

1261105-38-7 | 0.5g |

$535.0 | 2023-09-16 |

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1261105-38-7 (2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量